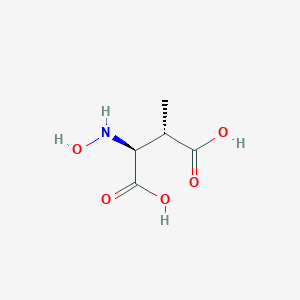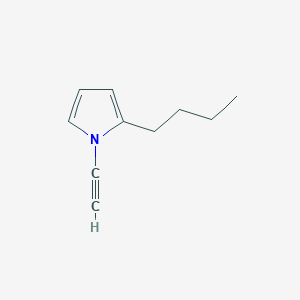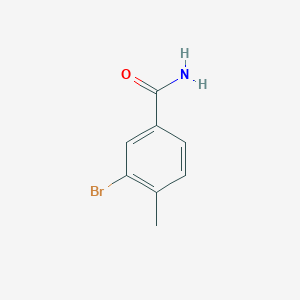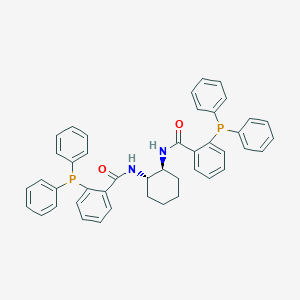
1S,2S-Dhac-phenyl trost ligand
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1S,2S-Dhac-phenyl Trost ligand involves several steps:
Starting Materials: The synthesis begins with (1S,2S)-1,2-diaminocyclohexane and 2-diphenylphosphinobenzoyl chloride.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired ligand by neutralizing the hydrochloric acid byproduct.
Industrial Production: On an industrial scale, the production of this ligand involves similar steps but with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1S,2S-Dhac-phenyl Trost ligand is known for its role in asymmetric allylic alkylation reactions. These reactions are crucial for forming carbon-carbon bonds in a stereoselective manner. The ligand coordinates with transition metals such as palladium, forming a complex that facilitates the alkylation process.
Types of Reactions: The ligand primarily undergoes coordination with transition metals, enabling it to participate in catalytic cycles.
Common Reagents and Conditions: Typical reagents include allylic substrates, nucleophiles, and palladium catalysts. The reactions are often carried out under inert atmospheres to prevent oxidation.
Aplicaciones Científicas De Investigación
1S,2S-Dhac-phenyl Trost ligand has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The ligand’s ability to facilitate the synthesis of chiral molecules makes it valuable in the development of biologically active compounds.
Medicine: It plays a crucial role in the synthesis of chiral drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
Mecanismo De Acción
The mechanism by which 1S,2S-Dhac-phenyl Trost ligand exerts its effects involves the formation of a chiral environment around the metal center. This chiral environment induces enantioselectivity in the catalytic reactions. The ligand coordinates with the metal through its phosphine groups, while the cyclohexane backbone provides the necessary steric hindrance to control the orientation of the substrates .
Comparación Con Compuestos Similares
1S,2S-Dhac-phenyl Trost ligand is unique due to its high enantioselectivity and versatility in various catalytic reactions. Similar compounds include:
(R,R)-DACH-phenyl Trost ligand: This ligand has the opposite chirality and is used in similar asymmetric reactions.
(S,S)-DACH-naphthyl Trost ligand: This ligand has a naphthyl group instead of a phenyl group, offering different steric and electronic properties.
(R,R)-DACH-naphthyl Trost ligand: Similar to the (S,S)-DACH-naphthyl Trost ligand but with opposite chirality.
These ligands share similar structural features but differ in their chiral centers and substituents, which can significantly impact their catalytic performance and selectivity.
Propiedades
IUPAC Name |
2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40N2O2P2/c47-43(37-27-13-17-31-41(37)49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)45-39-29-15-16-30-40(39)46-44(48)38-28-14-18-32-42(38)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-14,17-28,31-32,39-40H,15-16,29-30H2,(H,45,47)(H,46,48)/t39-,40-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMSEDAJMGFTLR-ZAQUEYBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H40N2O2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
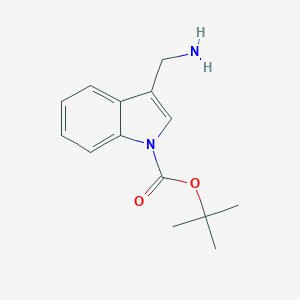
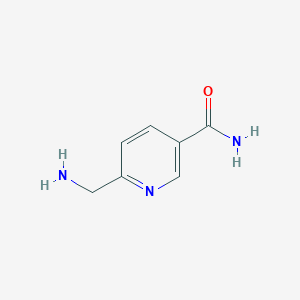
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)
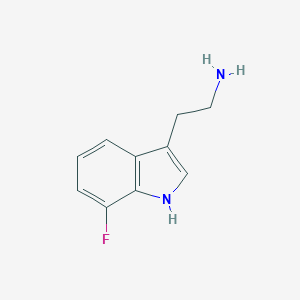
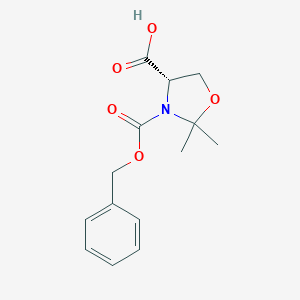
![Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione](/img/structure/B70339.png)
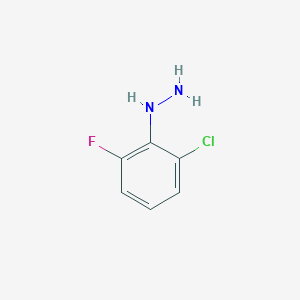
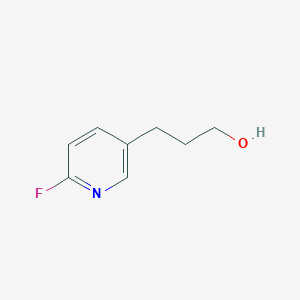
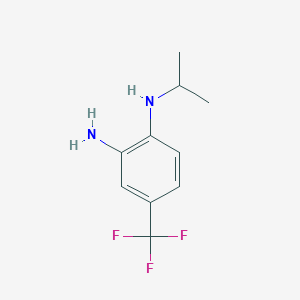
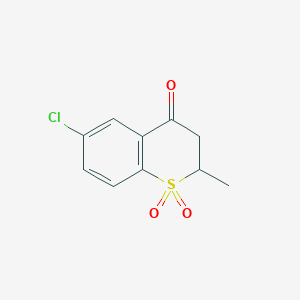
![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)
